8-Bromo-6-methylisoquinoline-5-sulfonyl chloride 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688530
InChI: InChI=1S/C10H7BrClNO2S/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)16(12,14)15/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrClNO2S
Molecular Weight: 320.59 g/mol

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride

CAS No.:

Cat. No.: VC17688530

Molecular Formula: C10H7BrClNO2S

Molecular Weight: 320.59 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride -

Specification

Molecular Formula C10H7BrClNO2S
Molecular Weight 320.59 g/mol
IUPAC Name 8-bromo-6-methylisoquinoline-5-sulfonyl chloride
Standard InChI InChI=1S/C10H7BrClNO2S/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)16(12,14)15/h2-5H,1H3
Standard InChI Key NFWVVWZRBKIAFP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Br

Introduction

Chemical Identity and Structural Features

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO2S\text{C}_{10}\text{H}_{7}\text{BrClNO}_{2}\text{S} . The IUPAC name delineates its structure: an isoquinoline backbone substituted with a bromine atom at the 8-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 5-position. The sulfonyl chloride moiety (SO2Cl-\text{SO}_{2}\text{Cl}) is highly electrophilic, enabling reactions with nucleophiles such as amines to form sulfonamides, a class of compounds with broad pharmaceutical relevance .

Molecular Geometry and Reactivity

The planar isoquinoline system facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence regioselectivity in substitution reactions. The methyl group at the 6-position may enhance solubility in nonpolar solvents or modulate steric hindrance during synthetic transformations. Quantum mechanical calculations predict that the sulfonyl chloride group adopts a tetrahedral geometry, with the chlorine atom acting as a leaving group in nucleophilic acyl substitution reactions .

PropertyValueSource
CAS Number2060039-83-8
Molecular FormulaC10H7BrClNO2S\text{C}_{10}\text{H}_{7}\text{BrClNO}_{2}\text{S}
Molecular Weight320.59 g/mol
Purity95%

Physical and Chemical Properties

The compound is a solid at room temperature, though its exact melting and boiling points remain unreported in publicly available literature. Its solubility profile is inferred from analogous sulfonyl chlorides: moderate solubility in polar aprotic solvents like dichloromethane or tetrahydrofuran, and limited solubility in water due to hydrolysis susceptibility . Storage recommendations emphasize maintaining tight container closure in a cool, dry, and well-ventilated area to prevent moisture ingress and decomposition .

Stability and Decomposition

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride is moisture-sensitive, undergoing hydrolysis to yield the corresponding sulfonic acid and hydrochloric acid. This reactivity necessitates inert handling conditions, such as gloveboxes or Schlenk lines, for prolonged storage. Thermal decomposition above 150°C may release toxic gases, including sulfur oxides (SOx\text{SO}_{x}) and hydrogen chloride (HCl\text{HCl}) .

Applications in Research and Development

While direct studies on this compound are sparse, its structural analogs—such as 6-methylquinoline-5-sulfonyl chloride—are employed in fluorescent probe synthesis and antiviral drug development . The bromine atom in 8-bromo-6-methylisoquinoline-5-sulfonyl chloride could serve as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl systems prevalent in medicinal chemistry .

Regulatory and Disposal Considerations

Designated for research use only, this compound is unsuitable for consumer or therapeutic applications. Waste disposal must comply with local regulations, often requiring incineration at licensed facilities equipped to handle halogenated organic byproducts .

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